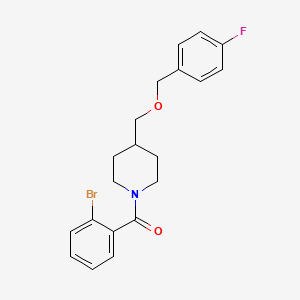

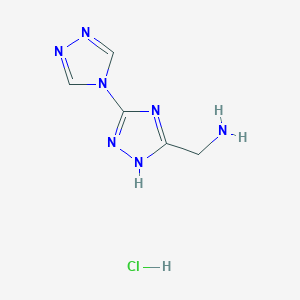

![molecular formula C24H23N3O2S3 B2499497 N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-55-1](/img/structure/B2499497.png)

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities. The structure suggests the presence of a benzothiazole moiety, a thiazolidinone core, and a hexanamide linkage, which are common in various synthesized compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, has been reported to involve the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its adherence to green chemistry principles and nearly quantitative yields . This suggests that the synthesis of the compound may also involve similar green chemistry approaches, utilizing water as a solvent and potentially yielding high purity products.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry. The benzothiazole and thiazolidinone rings are heterocyclic structures that are often found in compounds with a wide range of biological activities. The presence of a 4-methylbenzylidene moiety is also noteworthy, as similar structures have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, sulfonamide derivatives have been designed and synthesized for their inhibitory potential against human carbonic anhydrase isoenzymes . This indicates that the compound may also undergo chemical reactions pertinent to the inhibition of specific enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by techniques like NMR, LC/MS, FTIR, and elemental analyses . These properties are crucial for understanding the compound's stability, solubility, and reactivity, which in turn affect its biological activity and potential as a therapeutic agent. The antiproliferative activity of related compounds has been assessed using assays like the MTT assay, indicating the importance of certain functional groups in mediating biological effects .

Applications De Recherche Scientifique

Green Chemistry Synthesis

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a category of compounds including the one you're interested in, have been synthesized through environmentally friendly methods. Horishny and Matiychuk (2020) found water to be an optimal medium for this process, aligning with green chemistry principles and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

Antimicrobial Agents

Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, which demonstrated potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Antitumor Screening

Research has also been conducted on the antitumor properties of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which includes the compound of interest. Matiichuk et al. (2020) identified a derivative as a potential lead compound in antitumor screening, showing superior efficacy compared to certain reference drugs (Matiichuk et al., 2020).

Antipsychotic and Anticonvulsant Agents

A study by Kaur et al. (2012) synthesized and evaluated derivatives of benzoxazepine and benzothiazepine, including compounds related to the one , as potential antipsychotic and anticonvulsant agents (Kaur et al., 2012).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S3/c1-16-10-12-17(13-11-16)15-20-22(29)27(24(30)32-20)14-6-2-3-9-21(28)26-23-25-18-7-4-5-8-19(18)31-23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,26,28)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSONBWWUVJKOK-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

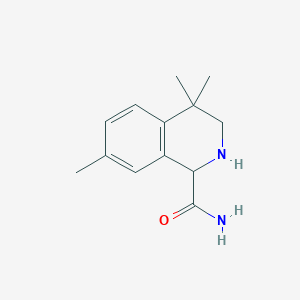

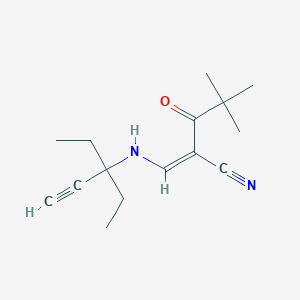

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

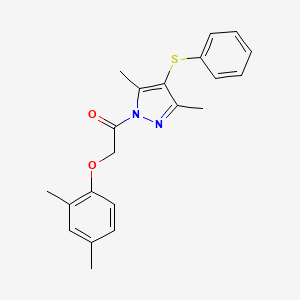

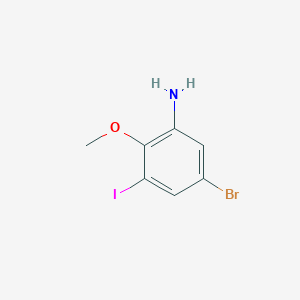

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

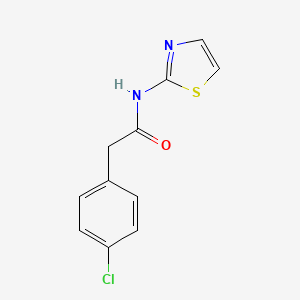

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)